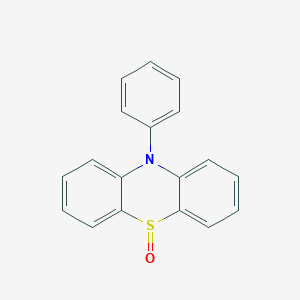![molecular formula C23H18N2O6 B11940105 Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate CAS No. 853317-56-3](/img/structure/B11940105.png)
Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of lepidine with phenacyl bromides in acetone at room temperature to form quaternary salts of lepidine. These salts are then treated with electron-deficient ethyl propiolate and dimethyl-but-2-yne-dioate in the presence of anhydrous potassium carbonate and dimethylformamide (DMF) solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include zinc/acetic acid or triphenylphosphine.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of electron-withdrawing groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield amine derivatives, while oxidation can lead to the formation of carboxylic acids .
Scientific Research Applications
Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates
- Dimethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylates
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities.
Properties
CAS No. |
853317-56-3 |
|---|---|
Molecular Formula |
C23H18N2O6 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate |
InChI |
InChI=1S/C23H18N2O6/c1-3-31-23(27)17-13-21(22(26)16-6-4-5-7-20(16)25(28)29)24-18-11-9-15(30-2)12-14(18)8-10-19(17)24/h4-13H,3H2,1-2H3 |
InChI Key |
GDOOIVAEDCHSJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=CC=C4[N+](=O)[O-])C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![([[Chloro(phenyl)methyl]sulfonyl]methyl)benzene](/img/structure/B11940044.png)


![1-Oxaspiro[4.5]decan-6-one](/img/structure/B11940088.png)






![1-[(5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11940125.png)

